2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride
Overview
Description
2-(2-Methoxyphenyl)quinoline-4-carbonyl Chloride is an organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of the methoxyphenyl and carbonyl chloride groups in this compound makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the quinoline core under suitable conditions.
Formation of Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)quinoline-4-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation reactions to form quinoline N-oxides and reduction reactions to form dihydroquinolines.
Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.
Palladium Catalysts: Used in cross-coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
2-(2-Methoxyphenyl)quinoline-4-carbonyl Chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Industrial Chemistry: It is used in the production of dyes, pigments, and polymers.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues, thereby blocking substrate binding and catalysis .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)quinoline-4-carbonyl Chloride can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carbonyl Chloride: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-Hydroxyphenyl)quinoline-4-carbonyl Chloride: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and hydrogen bonding interactions.
2-(2-Methylphenyl)quinoline-4-carbonyl Chloride: Contains a methyl group instead of a methoxy group, which may affect its steric and electronic properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-16-9-5-3-7-12(16)15-10-13(17(18)20)11-6-2-4-8-14(11)19-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKHMHFAAYQHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240415 | |
Record name | 2-(2-Methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-72-7 | |
Record name | 2-(2-Methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174636-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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